molecular formula C18H14N2O B5549008 N-(PYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(PYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5549008
M. Wt: 274.3 g/mol
InChI Key: YLXQJKHRWNTIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(PYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C18H14N2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-pyridinyl-4-biphenylcarboxamide is 274.110613074 g/mol and the complexity rating of the compound is 330. The solubility of this chemical has been described as 0.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

N-2-pyridinyl-4-biphenylcarboxamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds demonstrate selectivity for HDACs 1-3 and 11, crucial in regulating gene expression. The inhibition of these enzymes can block cancer cell proliferation, induce histone acetylation, and promote apoptosis, showcasing the potential for anticancer drug development. MGCD0103, a compound in this class, has shown significant antitumor activity and entered clinical trials, highlighting its promise as a cancer therapeutic agent (Zhou et al., 2008).

Met Kinase Inhibition for Cancer Treatment

Another derivative, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), was identified as a selective inhibitor of the Met kinase superfamily. This compound has shown efficacy in inhibiting tumor growth in Met-dependent human gastric carcinoma xenograft models, leading to its advancement into phase I clinical trials. This underlines the therapeutic potential of such derivatives in treating cancers with aberrant Met kinase activity (Schroeder et al., 2009).

Crystal Engineering and Material Science

Research into N-2-pyridinyl-4-biphenylcarboxamide derivatives has also extended into crystal engineering and the development of pharmaceutical cocrystals. The novel carboxamide-pyridine N-oxide heterosynthon, sustained via hydrogen bonding and C-H...O interaction, assembles in a triple helix architecture. This has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating the role of these compounds in pharmaceutical development and material science applications (Reddy et al., 2006).

Antidepressant and Nootropic Agents

Compounds based on N-2-pyridinyl-4-biphenylcarboxamide structures have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Specific derivatives exhibited significant antidepressant activity in pharmacological tests, suggesting the 2-azetidinone skeleton as a promising CNS active agent. This opens new avenues for the development of more potent and safer CNS active agents for therapeutic use (Thomas et al., 2016).

Properties

IUPAC Name

4-phenyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c21-18(20-17-8-4-5-13-19-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXQJKHRWNTIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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